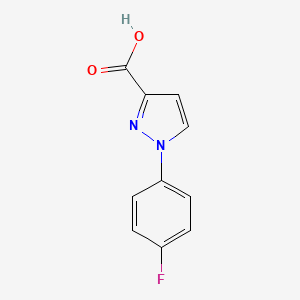
1-(4-fluorophenyl)-1H-pyrazole-3-carboxylic acid
Übersicht
Beschreibung
The compound “1-(4-fluorophenyl)-1H-pyrazole-3-carboxylic acid” belongs to a class of organic compounds known as fluorophenols . Fluorophenols are phenols in which the hydrogen para- to the hydroxy group has been replaced by a fluorine . They are used as intermediates in the production of various chemicals .
Chemical Reactions Analysis
4-Fluorophenylboronic acid, a compound similar to “1-(4-fluorophenyl)-1H-pyrazole-3-carboxylic acid”, can be used as a reactant in coupling reactions with arenediazonium tetrafluoroborates, iodonium salts, and iodanes .
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Studies
- Synthesis and structural analysis of various pyrazole compounds, including 1-(4-fluorophenyl)-1H-pyrazole derivatives, have been achieved. The structures of these compounds were characterized using X-ray single crystal structure determination, revealing specific dihedral angles between pyrazole and fluoro-substituted rings (Loh, Quah, Chia, Fun, Sapnakumari, Narayana, & Sarojini, 2013).
Functionalization and Reaction Mechanisms
- Studies on the functionalization reactions of 1H-pyrazole-3-carboxylic acid derivatives have been conducted. These involve converting acid chloride derivatives into N-(hydroxyphenyl)-1H-pyrazole-3-carboxamides and studying the reaction mechanisms via theoretical methods (Yıldırım & Kandemirli, 2006).
Synthesis of Novel Derivatives
- Novel pyrazole derivatives have been synthesized from reactions involving 1-(4-fluorophenyl)-1H-pyrazole-3-carboxylic acid. These include reactions with benzaldehyde and various binucleophiles, leading to new substituted pyrazoles, pyrimidines, and azolopyrimidine derivatives (Ali, Ragab, Abdelghafar, & Farag, 2016).
Crystal Structure and Bioactivity
- The crystal structure and biological activity of certain pyrazole-3-carboxylic acid derivatives, including antiproliferative activities against various cancer cell lines, have been investigated. This includes studies on novel 4-substituted-1-(3-nitrophenyl)-5-phenyl-1H-pyrazole-3-carboxylic acid derivatives (Kasımoğulları et al., 2015).
Applications in Chemistry and Material Science
- N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates have been synthesized and characterized for their potential as nonlinear optical (NLO) materials. The compounds demonstrated optical nonlinearity in chloroform solution, indicating potential applications in optical limiting (Chandrakantha et al., 2013).
Antimicrobial Activities
- Synthesis and evaluation of 1,5-diaryl pyrazole derivatives, including 5-(4-fluorophenyl)-1H-pyrazole-3-carboxamides, have been conducted to assess their antibacterial and antifungal activities, showing significant efficacy against various microbial strains (Ragavan, Vijayakumar, & Kumari, 2010).
Eigenschaften
IUPAC Name |
1-(4-fluorophenyl)pyrazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7FN2O2/c11-7-1-3-8(4-2-7)13-6-5-9(12-13)10(14)15/h1-6H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYGSDSZQKGMLJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C=CC(=N2)C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-fluorophenyl)-1H-pyrazole-3-carboxylic acid | |
CAS RN |
1152535-34-6 | |
| Record name | 1-(4-fluorophenyl)-1H-pyrazole-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-Methyl-1-[1-(2-methylphenyl)-1H-pyrazol-4-YL]methanamine](/img/structure/B1462131.png)
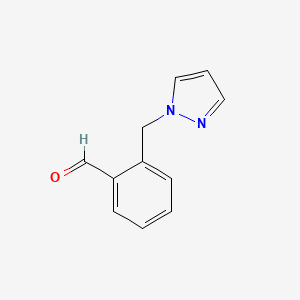



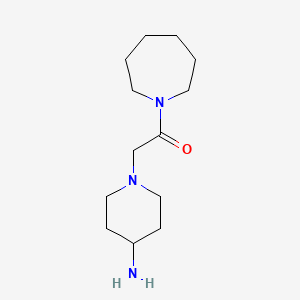
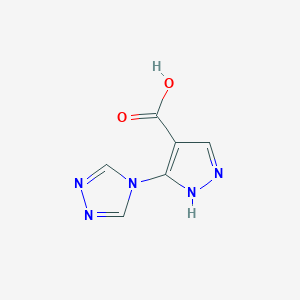
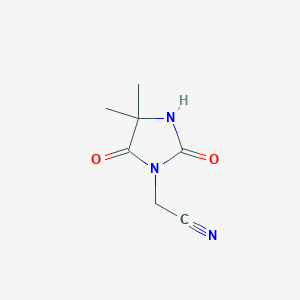

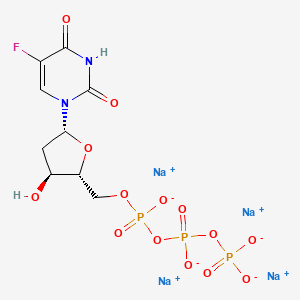


![4-[(2R,6S)-2,6-dimethylmorpholin-4-yl]benzaldehyde](/img/structure/B1462152.png)
